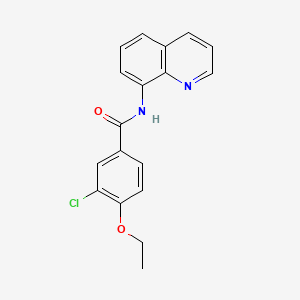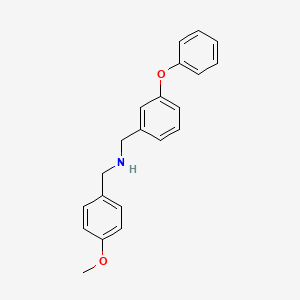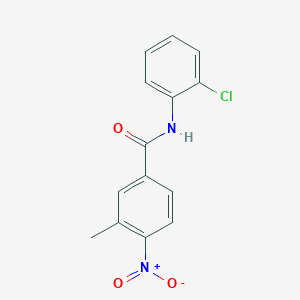
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of compounds known as benzamides and is being studied extensively for its mechanism of action and potential therapeutic benefits. In
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in regulating cell growth and survival. It has also been shown to inhibit the BTK pathway, which is important for the survival of B-cell lymphomas. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. The compound has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer cell growth and metastasis. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have anti-inflammatory effects, which may be important for the treatment of certain types of cancer.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, which makes it ideal for in vitro and in vivo studies. The compound has also shown high potency and selectivity for its target pathways, which is important for the development of effective cancer drugs. However, there are also limitations to the use of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the compound has not yet been studied extensively in clinical trials, which limits our understanding of its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. One direction is to study the compound in combination with other cancer drugs, to determine if it has synergistic effects that can enhance the efficacy of these drugs. Another direction is to study the compound in clinical trials, to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and administration of the compound, and to determine its potential use in the treatment of specific types of cancer. Finally, studies are needed to determine the long-term effects of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide on normal cells and tissues, to ensure that it is safe for use as a cancer drug.
合成法
The synthesis method of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves several steps. The first step involves the preparation of 2-chloro-3-methyl-4-nitroaniline, which is then reacted with acetic anhydride to form N-acetyl-2-chloro-3-methyl-4-nitroaniline. This compound is then reacted with sodium hydroxide and benzoyl chloride to form N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects with other cancer drugs. The compound has been studied in preclinical models of lymphoma, leukemia, and solid tumors, and has shown promising results in all of these models.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMLXFUELLNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

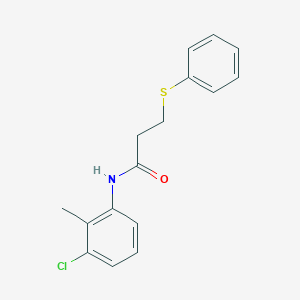
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
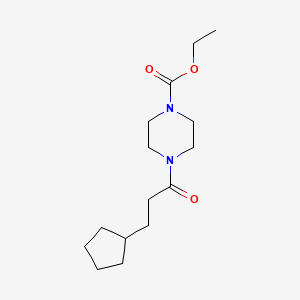
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)

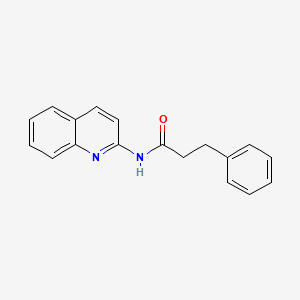
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

